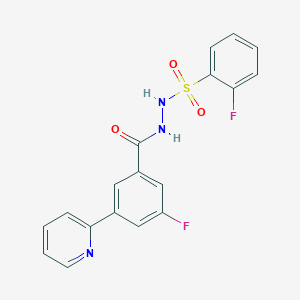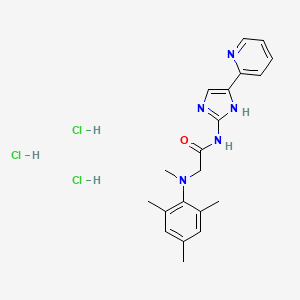
Y2 Antagonist 36
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Y2 Antagonist 36 is a novel non-peptidic highly potent, soluble and selective NPY Y2 antagonist.
Applications De Recherche Scientifique
Impact on Food Intake and Obesity
Y2 antagonists, like PYY3–36, significantly impact food intake and obesity management. A study by Field et al. (2010) demonstrated that coadministration of PYY3–36 and oxyntomodulin, both Y2 receptor agonists, significantly reduced energy intake in overweight and obese humans, suggesting potential applications in obesity treatment (Field et al., 2010).
Neuropharmacological Effects
Y2 antagonists like BIIE0246 have been studied for their effects on neurotransmitter release and receptor interactions. For instance, research by Grouzmann et al. (1997) characterized a selective antagonist of neuropeptide Y at the Y2 receptor, highlighting its high affinity and selective antagonistic properties (Grouzmann et al., 1997).
Role in Mood Disorders and Schizophrenia
Studies have explored the implications of Y2 agonists and antagonists in mood disorders and schizophrenia. Stadlbauer et al. (2013) found that the Y2 receptor agonist PYY3-36 induced behavioral changes in mice relevant to schizophrenia, suggesting a potential role in neuropsychiatric disorders (Stadlbauer et al., 2013).
Applications in Pain Management
Research also indicates that Y2 antagonists may play a role in pain management. Smith et al. (2007) reviewed data suggesting that spinal application of NPY, acting through Y2 receptors, could reduce signs of acute and chronic pain (Smith et al., 2007).
Propriétés
Numéro CAS |
1185845-15-1 |
|---|---|
Formule moléculaire |
C27H29ClN4O3 |
Poids moléculaire |
493.004 |
Nom IUPAC |
N-[3-Chloro-4-[4-(3-methoxypyridine-2-carbonyl)piperazin-1-yl]phenyl]-2-methyl-2-phenylpropanamide |
InChI |
InChI=1S/C27H29ClN4O3/c1-27(2,19-8-5-4-6-9-19)26(34)30-20-11-12-22(21(28)18-20)31-14-16-32(17-15-31)25(33)24-23(35-3)10-7-13-29-24/h4-13,18H,14-17H2,1-3H3,(H,30,34) |
Clé InChI |
WIHRUDKZTYLJLT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C)C(NC2=CC=C(N3CCN(C(C4=NC=CC=C4OC)=O)CC3)C(Cl)=C2)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Y2 Antagonist 36 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
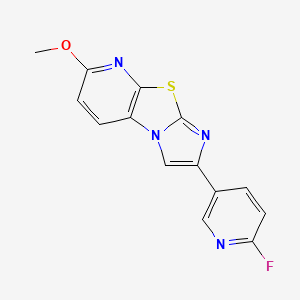
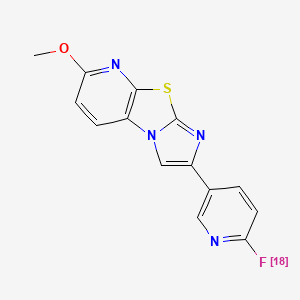
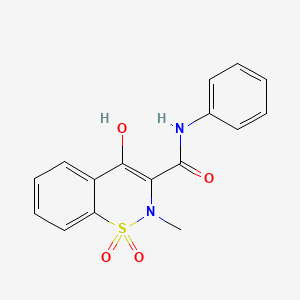
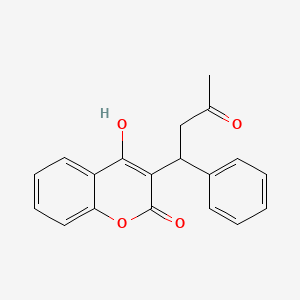
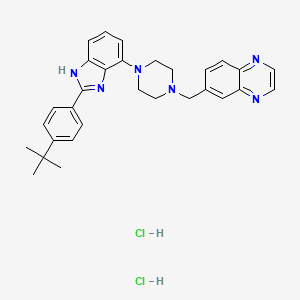
![sodium;[(2S,5R)-2-cyano-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate](/img/structure/B611803.png)
![[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B611804.png)
![5-[3-[4-(Aminomethyl)phenoxy]propyl]-2-[(8e)-8-(1,3-Benzothiazol-2-Ylhydrazinylidene)-6,7-Dihydro-5h-Naphthalen-2-Yl]-1,3-Thiazole-4-Carboxylic Acid](/img/structure/B611806.png)
